molecular formula C21H16BrN3O4S B11593161 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate

カタログ番号: B11593161
分子量: 486.3 g/mol
InChIキー: QMXMMKMCLKZKOG-WQRHYEAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate (hereafter referred to as Compound A) is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with substituted aromatic systems. Its structure includes:

  • A Z-configuration olefinic bond at the 5-position of the thiazolo-triazole scaffold.
  • A 2-bromophenyl group at position 2 of the triazole ring.
  • A 2-ethoxyphenyl acetate substituent at position 4 of the fused thiazole system.

The presence of bromine enhances electrophilic reactivity, while the ethoxy and acetate groups influence solubility and steric interactions. This compound shares structural motifs with bioactive thiazolo-triazole derivatives, which are often explored for anticancer, antimicrobial, and anti-inflammatory properties .

特性

分子式

C21H16BrN3O4S

分子量

486.3 g/mol

IUPAC名

[4-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C21H16BrN3O4S/c1-3-28-17-10-13(8-9-16(17)29-12(2)26)11-18-20(27)25-21(30-18)23-19(24-25)14-6-4-5-7-15(14)22/h4-11H,3H2,1-2H3/b18-11-

InChIキー

QMXMMKMCLKZKOG-WQRHYEAKSA-N

異性体SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC(=O)C

正規SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC(=O)C

製品の起源

United States

準備方法

4-{(Z)-[2-(2-ブロモフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}-2-エトキシフェニルアセテートの合成には、いくつかのステップが含まれます。 一般的な方法の1つは、tert-ブタノール中のtert-ブトキシカリウムなどの塩基の存在下、1,2,4-トリアゾール-3-チオンをブロモマロノニトリルと環状縮合させる方法です 。反応条件には通常、チアゾロ[3,2-b][1,2,4]トリアゾール環の形成を促進するために混合物を加熱することが含まれます。工業生産方法では、同様の合成経路が採用される場合がありますが、より大規模で行われ、収率と純度を向上させるための最適化された反応条件が用いられます。

化学反応の分析

科学研究への応用

4-{(Z)-[2-(2-ブロモフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}-2-エトキシフェニルアセテートは、いくつかの科学研究への応用があります。

科学的研究の応用

4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate has several scientific research applications:

作用機序

類似の化合物との比較

4-{(Z)-[2-(2-ブロモフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}-2-エトキシフェニルアセテートは、以下のような他の類似化合物と比較することができます。

4-{(Z)-[2-(2-ブロモフェニル)-6-オキソ[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-5(6H)-イリデン]メチル}-2-エトキシフェニルアセテートのユニークさは、その特定の置換パターンとエトキシフェニルアセテート部分の存在にあり、これは異なる生物活性と化学反応性を付与する可能性があります。

類似化合物との比較

a) Position of Bromine

  • Compound A : Bromine at the 2-position of the phenyl ring.
  • Compound B (CID 6518775, ): Bromine at the 4-position of the phenyl ring.
    • Impact : The 2-bromo substituent in Compound A creates greater steric hindrance near the triazole core compared to the 4-bromo isomer. This may alter binding interactions in biological systems .
  • Compound C (): Incorporates a 2-bromophenyl group but with an indole-acetic acid side chain.

b) Alkoxy and Ester Substituents

  • Compound D (): Features a 4-isopropoxyphenyl group and methoxy substituent.
    • Impact : The bulkier isopropoxy group reduces solubility compared to the ethoxy group in Compound A .
  • Compound E (): Contains a 4-ethoxyphenyl group and methoxy substituent.

c) Halogen and Methyl Modifications

  • Compound F (): Substitutes the 2-bromophenyl group with a 3-chlorophenyl group and adds a 6-methoxy group.
    • Impact : Chlorine’s lower electronegativity compared to bromine may reduce electrophilic reactivity, while the 6-methoxy group increases polarity .
  • Compound G (): Includes 2,6-dimethylphenyl acetate.

Physicochemical Properties

Property Compound A Compound B () Compound D () Compound H ()
Molecular Formula C₂₁H₁₆BrN₃O₄S C₂₁H₁₆BrN₃O₃S C₂₃H₂₁N₃O₅S C₁₅H₁₀ClN₃O₃S
Molecular Weight 498.34 g/mol 484.41 g/mol 451.49 g/mol 349.78 g/mol
Key Substituents 2-Bromo, 2-ethoxy-acetate 4-Bromo, 2,6-dimethyl 4-Isopropoxy, methoxy 4-Chloro, acetamide
Melting Point Not reported Not reported Not reported 224–226°C
Polar Surface Area ~95 Ų (estimated) ~85 Ų ~90 Ų ~80 Ų

生物活性

4-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-ethoxyphenyl acetate is a compound of interest due to its potential biological activities. This compound belongs to a class of thiazolo-triazole derivatives that have been studied for their pharmacological properties, particularly in the context of anticancer activity.

Chemical Structure and Properties

The molecular formula of the compound is C21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S, and it features a complex structure that includes thiazole and triazole rings. The presence of bromine and ethoxy groups suggests potential interactions with biological targets.

Structural Information

PropertyValue
Molecular Weight472.32 g/mol
SMILESCC1=CC(=CC(=C1OC(=O)C)C)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
InChIInChI=1S/C21H16BrN3O3S/c1-11-8-14(9-12(2)18(11)28-13(3)26)10-17-20(27)25-21(29-17)23-19(24-25)15-4-6-16(22)7-5-15/h4-10H,1-3H3/b17-10-

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-triazole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values for related thiazolopyridazine derivatives ranged from 10.39 to 14.34 µM, indicating promising activity compared to doxorubicin (IC50 ~19.35 µM) .
  • HCT-116 (Colon Cancer) : Certain derivatives displayed IC50 values as low as 6.90 µM, outperforming doxorubicin in some cases .

The mechanism by which these compounds exert their effects is still under investigation but may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. The presence of electron-withdrawing groups has been noted to enhance cytotoxic activity, suggesting that structural modifications could optimize efficacy .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Thiazolopyridazines : A systematic investigation into the cytotoxicity of thiazolopyridazine derivatives revealed a correlation between structural features and biological activity, emphasizing the role of substituents on the aromatic rings .
  • High-pressure Synthesis Techniques : Innovative synthesis methods have been developed to create these compounds efficiently, which may lead to enhanced yields and purities necessary for biological testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。